Carfenazine
Overview
Description
Carfenazine, also known as carphenazine maleate, is a phenothiazine derivative that was primarily used as an antipsychotic and tranquilizer. It was developed for the treatment of chronic schizophrenic psychoses in hospitalized patients. This compound was withdrawn from the market due to its side effects and the availability of better alternatives .
Mechanism of Action
Target of Action
Carphenazine, also known as Carfenazine, primarily targets the Dopamine D1, D2, and D5 receptors in the brain . These receptors play a crucial role in the regulation of cognition, learning, and motor control.
Mode of Action
Carphenazine acts as an antagonist to the Dopamine D1, D2, and D5 receptors . It blocks the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain and depresses the release of hypothalamic and hypophyseal hormones . This interaction with its targets results in changes in basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
It is believed to depress the reticular activating system, which plays a key role in wakefulness and transitions between sleep and wakefulness .
Result of Action
The molecular and cellular effects of Carphenazine’s action primarily involve the modulation of dopaminergic neurotransmission. By blocking dopamine receptors, Carphenazine can reduce the overactivity of dopamine, which is often observed in conditions like schizophrenia .
Biochemical Analysis
Biochemical Properties
Carphenazine interacts with postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It depresses the release of hypothalamic and hypophyseal hormones . The nature of these interactions is inhibitory, leading to a decrease in the activity of these hormones .
Cellular Effects
Carphenazine affects various types of cells, particularly neurons, due to its interaction with dopaminergic receptors . It influences cell function by affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis
Molecular Mechanism
The molecular mechanism of action of Carphenazine involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This leads to a decrease in the activity of these receptors, thereby exerting its antipsychotic effects .
Metabolic Pathways
Carphenazine is involved in the dopaminergic synapse pathway, where it interacts with D1 and D2 receptors
Preparation Methods
Carfenazine is synthesized through a multi-step process involving the alkylation of 2-propionyl phenothiazine with 1-bromo-3-chloropropane, followed by a second alkylation with 2-(1-piperazinyl)ethanol. The reaction conditions typically involve the use of solvents and catalysts to facilitate the alkylation reactions .
Synthetic Route:
Step 1: Alkylation of 2-propionyl phenothiazine with 1-bromo-3-chloropropane to form 1-[10-(3-chloropropyl)phenothiazin-2-yl]propan-1-one.
Step 2: Alkylation of the intermediate with 2-(1-piperazinyl)ethanol to yield this compound.
Chemical Reactions Analysis
Carfenazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Initially used for treating schizophrenia and other psychotic disorders. Research continues on its analogs for potential therapeutic applications.
Industry: Phenothiazine derivatives, including Carfenazine, are explored for their use in dye and pigment industries due to their chromophoric properties
Comparison with Similar Compounds
- Butaperazine
- Fluphenazine
- Chlorpromazine
- Thioridazine
- Trifluoperazine .
Carfenazine’s unique chemical structure and pharmacological properties make it an interesting compound for scientific research, despite its withdrawal from clinical use.
Properties
IUPAC Name |
1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2S/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28/h3-4,6-9,18,28H,2,5,10-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSMZRXAEFNJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022745 | |
Record name | Carphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
A yellow, powdered, phenothiazine antipsychotic agent used in the treatment of acute or chronic schizophrenia. The term "phenothiazines" is used to describe the largest of the five main classes of neuroleptic antipsychotic drugs. These drugs have antipsychotic and, often, antiemetic properties, although they may also cause severe side effects such as akathisia, tardive dyskinesia and extrapyramidal symptoms. Carphenazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. | |
Record name | Carphenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01038 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2622-30-2 | |
Record name | Carphenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2622-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carfenazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carphenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01038 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carfenazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARPHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY16Y8Z7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
175-177 | |
Record name | Carphenazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01038 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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